Phenethyl carbamate
Overview
Description
Phenethyl carbamate is a compound that has been the focus of various research studies due to its potential applications in medical and material sciences. It is a derivative of carbamate, which is a functional group characterized by the presence of a carbonyl group (C=O) linked to an amine group (NH2) via an oxygen atom. The phenethyl group attached to the carbamate indicates the presence of a phenyl ring bound to an ethyl chain, which is further linked to the carbamate functionality.
Synthesis Analysis
The synthesis of phenethyl carbamate derivatives has been explored in several studies. For instance, a library of 45 compounds based on the bacterial metabolite ethyl N-(2-phenethyl) carbamate was synthesized for the purpose of inhibiting biofilms of Methicillin Resistant Staphylococcus aureus (MRSA) . Another study synthesized carbamate-modified (-)-N(1)-phenethylnorphysostigmine derivatives to evaluate their anti-cholinesterase activities, which involved the potent and selective inhibition of butyrylcholinesterase by a cyclohexylmethylcarbamate derivative . Additionally, β-phenylseleno carbamates were synthesized through the reaction of olefins with phenylselenenyl chloride and carbamates, providing a method for converting olefins to β-functionalized protected amines .
Molecular Structure Analysis
The molecular structure of phenethyl carbamate derivatives is characterized by the presence of a phenethyl moiety, which can influence the biological activity and physical properties of the compound. The structure of new photocurable monomers, such as Hexaethylene glycol bis(carbamate-isoproply-α-methylstyrene) (HE-Phene) and Triethylene glycol bis(carbamate-isoproply-α-methylstyrene) (TE-Phene), was confirmed using FT-IR and 1H-NMR spectra . These structural analyses are crucial for understanding the interactions of phenethyl carbamate derivatives with biological targets or their behavior in material applications.
Chemical Reactions Analysis
Phenethyl carbamate derivatives undergo various chemical reactions that are essential for their applications. The synthesis of these compounds often involves reactions with olefins, aniline, or other starting materials to introduce the carbamate functionality. For example, the synthesis of methyl N-phenyl carbamate from dimethyl carbonate (DMC) and aniline is a promising non-phosgene route for producing methylene diphenyl diisocyanate, an important industrial chemical .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenethyl carbamate derivatives are influenced by their molecular structure. The study involving the synthesis of HE-Phene and TE-Phene aimed to reduce polymerization shrinkage in resin composites without compromising their physical and handling properties . The degree of conversion, volumetric shrinkage, polymerization shrinkage-stress, flexural strength, modulus, fracture toughness, viscosity, water sorption, and solubility were all measured to evaluate the properties of the resin composites containing these monomers. The results indicated that incorporating HE/TE-Phene into the resin matrix could potentially be useful for formulating low-shrinkage resin composites .
Scientific Research Applications
Bacterial Biofilm Inhibition
Phenethyl carbamate derivatives have been explored for their potential in inhibiting bacterial biofilms. Studies have demonstrated that certain ethyl N-(2-phenethyl) carbamate derivatives can inhibit the formation of biofilms by Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with low micromolar IC50 values, indicating their potency as biofilm inhibitors (Rogers et al., 2010); (Stephens et al., 2016).
Radical Scavenging Ability
Research has also focused on the synthesis of cinnamic acid-derived phenethyl carbamates and their capacity to scavenge radicals. This characteristic suggests their potential use in combating oxidative stress-related conditions (Hwang et al., 2011).
Synthesis and Structural Analysis
The synthesis and analysis of phenethyl carbamate compounds have been a focus, particularly their role in the non-phosgene synthesis of other industrially significant compounds, like methyl N-phenyl carbamate (Tian Hengshui, 2008); (Grego et al., 2013).
Chemoprevention in Cancer
Another area of interest is the potential anticarcinogenic effect of phenethyl carbamate derivatives. For instance, phenethyl isothiocyanate, a compound related to phenethyl carbamate, has been shown to inhibit carcinogenesis in specific models, pointing towards its possible use in cancer chemoprevention (Solt et al., 2003).
Nanomaterials and Drug Delivery
Phenethyl carbamate derivatives have also been studied in the context of nanomaterials and drug delivery systems. They have been explored for their integration into nanocarriers for drug delivery, particularly in biomedical applications like cancer therapy and antimicrobial treatments (Liu et al., 2013).
Selectivity in Molecular Recognition
The selectivity features of molecularly imprinted polymers recognizing the carbamate group have been researched. This highlights the potential application of phenethyl carbamate in creating selective sensing and binding materials for various chemical and biological applications (Baggiani et al., 2005).
Safety And Hazards
Carbamates, including Phenethyl carbamate, are intentionally toxic, and this is more towards non-target organisms . They can become environmental contaminants through their use and application . The safety data sheet for a similar compound, Phenyl carbamate, provides measures on fire-fighting, transport, and recycling and disposal .
Future Directions
properties
IUPAC Name |
2-phenylethyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUTBNKPSNTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879506 | |
Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethyl carbamate | |
CAS RN |
6326-19-8, 17576-39-5 | |
Record name | Phenethyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, ethyl-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-31196 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENETHYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GM9A2CI6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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